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Compound Name: Doxylamine N-Oxide
CAS No.: 97143-65-2
Cat. No.: B1147051
- 7

Executive Summary

Doxylamine N-Oxide (CAS: 97143-65-2) represents a critical oxidative metabolite and
process-related impurity of the first-generation antihistamine Doxylamine. In drug development,
its significance is twofold: it serves as a marker for oxidative degradation in pharmaceutical
stability studies (ICH Q3B) and acts as a primary metabolite formed via Flavin-containing
Monooxygenase (FMO) pathways in vivo.

This technical guide provides a comprehensive analysis of the aliphatic N-oxide variant,
distinguishing it from its pyridinyl N-oxide isomer. It details the physicochemical properties,
synthetic routes for reference standard generation, and validated LC-MS/MS protocols for its
detection in complex matrices.

Chemical Identity and Structural Analysis[1]

Doxylamine contains two potential sites for N-oxidation: the nitrogen within the pyridine ring
and the tertiary aliphatic amine in the ethoxy side chain. Doxylamine N-Oxide specifically
refers to the oxidation of the aliphatic tertiary amine.

Structural Specifications
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Parameter Data

Common Name Doxylamine N-Oxide (Aliphatic)

N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-

IUPAC Name ) )
yl)ethoxy]ethan-1-amine oxide
CAS Number 97143-65-2
Molecular Formula C17H22N202
Molecular Weight 286.37 g/mol
o The molecule retains the chiral center at the
Chirality

benzylic carbon of the parent Doxylamine.[1]

Aliphatic N-oxide (Target): Oxidation at
S dimethylamine group.Pyridinyl N-oxide
Isomeric Distinction
(Impurity): Oxidation at pyridine nitrogen (CAS

99430-77-0).

Stereochemistry and Polarity

Unlike the parent tertiary amine, the N-oxide functional group introduces a strong dipole
moment (approx. 4.38 D), significantly increasing water solubility and altering chromatographic
retention. The N-O bond is coordinate covalent (dative), creating a highly polarized center that
is susceptible to thermal deoxygenation (Cope elimination) under high-temperature GC
conditions or intense electrospray ionization.

Synthesis and Formation Pathways|3][4]
Biological Formation (Metabolism)

In vivo, Doxylamine is extensively metabolized. While Cytochrome P450 (CYP450) enzymes
drive N-demethylation, the formation of Doxylamine N-Oxide is predominantly catalyzed by
Flavin-containing Monooxygenases (FMOSs). This pathway is non-inducible and less
susceptible to drug-drug interactions compared to CYP-mediated routes.

Chemical Synthesis (Reference Standard Preparation)
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For analytical method validation, high-purity Doxylamine N-Oxide is required. The standard
synthetic route involves direct oxidation using meta-Chloroperoxybenzoic acid (nCPBA).

Protocol: Selective N-Oxidation

o Reagents: Doxylamine Succinate (1.0 eq), mCPBA (1.1 eq), Dichloromethane (DCM), 10%
Naz2COs.

o Free Base Liberation: Dissolve Doxylamine Succinate in water; adjust pH to 11 with NaOH.
Extract free base into DCM.

e Oxidation: Cool DCM solution to 0°C. Add mCPBA portion-wise over 30 minutes to prevent
over-oxidation or N-dealkylation side reactions.

e Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Mobile Phase: MeOH/DCM 1:9). The N-
oxide will exhibit a lower Rf value than the parent amine.

o Workup: Wash organic layer with 10% Na2COs (3x) to remove m-chlorobenzoic acid
byproduct.

 Purification: Recrystallize from Acetone/Ether or purify via Flash Chromatography (Alumina
stationary phase recommended to prevent acid-catalyzed decompaosition).

Reaction Specificity
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Figure 1: Reaction pathway distinguishing the formation of the major aliphatic N-oxide from the
minor pyridinyl impurity.[2]

Analytical Profiling and Detection

Accurate quantification requires distinguishing the N-oxide from the parent drug and the
pyridinyl isomer. N-oxides are thermally labile; therefore, LC-MS/MS is preferred over GC-MS.

Physicochemical Stability Profile[4]

e Thermal: Unstable >100°C. Can undergo Cope elimination to form the corresponding
hydroxylamine and alkene.

» Photostability: Sensitive to UV degradation; store in amber vials.

e pH Stability: Stable in neutral/alkaline solutions; acid hydrolysis may revert N-oxide or cause
rearrangement.

LC-MS/MS Method Parameters

The following protocol ensures separation of the N-oxide from the parent drug and other

impurities.
Parameter Specification
Column C18 Reverse Phase (e.g., Waters XBridge, 150
X 4.6 mm, 3.5 um)
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)
Mobile Phase B Acetonitrile
Elution Mode Gradient (10% B to 90% B over 10 min)
Flow Rate 1.0 mL/min
Detection ESI Positive Mode (MRM)

Doxylamine N-Oxide (Earlier) < Doxylamine
(Later)

Retention Order
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Note: At high pH (9.0), Doxylamine (pKa ~9.2) is largely unionized and retained longer. The N-
oxide remains polar and elutes earlier.

Mass Spectrometry Fragmentation

Differentiation of N-oxides in MS is characterized by specific oxygen losses.

e Precursor lon: [M+H]* = m/z 287.2

e Primary Fragment:m/z 271.2 ([M+H]* — 16 Da). This "deoxygenation” is diagnostic for N-
oxides.[3]

e Secondary Fragment:m/z 182.1 (Cleavage of the ethoxy side chain).

Precursor lon
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Figure 2: Proposed MS/MS fragmentation pathway for Doxylamine N-Oxide identification.

Regulatory and Safety Context
Impurity Qualification (ICH Q3A/B)
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Under ICH guidelines, Doxylamine N-Oxide is classified as a degradation product.
e Reporting Threshold: >0.1% (for max daily dose < 19).
e ldentification Threshold: >0.2%.[1][4]

» Qualification Threshold: >0.5% (requires tox studies).

Toxicity Potential

As a metabolite, Doxylamine N-Oxide is generally considered less pharmacologically active
than the parent antihistamine regarding H1-receptor binding. However, N-oxides can be
reduced back to the parent amine in vivo by aldehyde oxidase or mitochondrial reductases,
creating a recycling pathway that extends the drug's half-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1147051?utm_src=pdf-custom-synthesis
https://trungtamthuoc.com/pdf/doxylamine-succinate-tablets-usp-trungtamthuoc.pdf
https://www.researchgate.net/publication/303250646_An_efficient_and_safe_process_for_synthesis_of_doxylamine_succinate
https://www.researchgate.net/publication/41450160_A_Rapid_Methodology_for_the_Characterization_of_Dialkyl_Tertiary_Amine-N-Oxide_Metabolites_Using_Structurally_Dependent_Dissociation_Pathways_and_Reconstructed_Ion_Current_Chromatograms
https://www.spectrumchemical.com/productdocument/package/download/id/430321/
https://pubmed.ncbi.nlm.nih.gov/3382805/
https://pubmed.ncbi.nlm.nih.gov/3382805/
https://www.benchchem.com/product/b1147051#doxylamine-n-oxide-chemical-structure-and-properties
https://www.benchchem.com/product/b1147051#doxylamine-n-oxide-chemical-structure-and-properties
https://www.benchchem.com/product/b1147051#doxylamine-n-oxide-chemical-structure-and-properties
https://www.benchchem.com/product/b1147051#doxylamine-n-oxide-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1147051?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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